7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy-
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Overview
Description
7-Oxabicyclo[410]hept-3-ene, 1-methoxy- is a bicyclic ether compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and methanol.
Epoxidation: Cyclohexene undergoes epoxidation using a peracid, such as meta-chloroperoxybenzoic acid, to form cyclohexene oxide.
Methoxylation: The cyclohexene oxide is then treated with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield 7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various ethers and alcohols depending on the nucleophile used.
Scientific Research Applications
7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: Similar structure but lacks the methoxy group.
1,2-Epoxycyclohexane: Another epoxide with a similar ring structure.
Limonene oxide: Contains a similar oxirane ring but with different substituents.
Uniqueness
7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- is unique due to the presence of the methoxy group, which imparts different chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
162758-83-0 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-methoxy-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10O2/c1-8-7-5-3-2-4-6(7)9-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
PYBMYAPOKXVIJR-UHFFFAOYSA-N |
SMILES |
COC12CC=CCC1O2 |
Canonical SMILES |
COC12CC=CCC1O2 |
Synonyms |
7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- |
Origin of Product |
United States |
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